[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Overview
Description
Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) is a heterocyclic compound with the molecular formula C10H4N4O2. It is characterized by its fused naphthalene and oxadiazole rings, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) is primarily targeted towards the development of high-performance semiconducting polymers . It is utilized for the synthesis of donor-acceptor copolymers .
Mode of Action
The compound contains two fused 1, 2, 5-thiadiazole rings that lower the band gap, enhance the interchain packing, and improve the charge mobility of the resulting polymer . This interaction with its targets results in a change in the properties of the polymer, making it a high-performance semiconductor .
Biochemical Pathways
The compound is involved in the pathway of synthesizing high-performance semiconducting polymers . The process involves a direct borylation reaction on the parent heterocycle . The resulting changes affect the properties of the polymer, enhancing its performance as a semiconductor .
Result of Action
The result of Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)'s action is the successful development of high-performance semiconducting polymers . The NT-based polymer PBDT-DTNT exhibited considerably better photovoltaic performance with a power conversion efficiency (PCE) of 6.00% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with nitrile oxides, leading to the formation of the oxadiazole rings . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The oxadiazole rings can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the oxadiazole rings .
Scientific Research Applications
Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) has a wide range of applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug development.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-c5,6-c’]bis([1,2,5]thiadiazole): This compound is similar in structure but contains sulfur atoms instead of oxygen in the heterocyclic rings.
2,1,3-Benzothiadiazole: Another related compound with similar electronic properties but a different ring structure.
Uniqueness
Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) is unique due to its specific electronic properties and stability, which make it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions also adds to its versatility as a building block for more complex molecules .
Properties
IUPAC Name |
[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N4O2/c1-3-7-10(14-15-11-7)6-2-4-8-9(5(1)6)13-16-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYFYGHYWDJMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C3=C1C4=NON=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) (NOz) instead of its sulfur (NTz) or selenium (NSz) analogues affect the electronic properties of the resulting polymers?
A1: Replacing Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole (NTz) or Naphtho[1,2-c:5,6-c']bis[1,2,5]selenadiazole (NSz) with NOz in donor-acceptor polymers leads to a significant deepening of the frontier orbital energy levels, specifically the lowest unoccupied molecular orbital (LUMO) []. This is because NOz possesses a higher electron-deficient nature compared to NTz and NSz. Consequently, polymers containing NOz, such as PNOz4T, exhibit a lower LUMO level, which facilitates ambient ambipolar charge transport, making them suitable for various electronic applications.
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